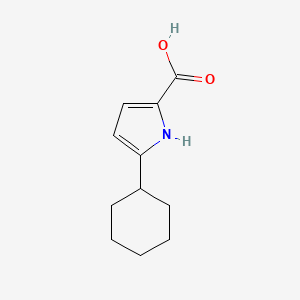
5-环己基-1H-吡咯-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a cyclohexyl group attached to the pyrrole ring at the 5-position and a carboxylic acid group at the 2-position. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
科学研究应用
5-Cyclohexyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Pharmacokinetics
The pharmacokinetic properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid are as follows :
- High. This suggests that the compound is well-absorbed in the gastrointestinal tract. Yes. This indicates that the compound can cross the blood-brain barrier. No. This means that the compound is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells. The compound is not an inhibitor for most of the cytochrome P450 enzymes, including CYP2C19, CYP2C9, CYP2D6, and CYP3A4, but it is an inhibitor for CYP1A2. -5.51 cm/s. This suggests that the compound has low skin permeability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of a cyclohexyl-substituted precursor with a suitable pyrrole derivative. One common method includes the reaction of cyclohexylamine with a pyrrole-2-carboxylic acid derivative under acidic conditions to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like methanesulfonic acid to promote cyclization .
Industrial Production Methods
In an industrial setting, the production of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid may involve more scalable and efficient processes. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
5-Cyclohexyl-1H-pyrrole-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or aldehydes.
Reduction: Formation of cyclohexyl alcohols or aldehydes.
Substitution: Introduction of halogenated or nitrated derivatives on the pyrrole ring.
相似化合物的比较
Similar Compounds
Pyrrole-2-carboxylic acid: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Cyclohexylamine: Contains the cyclohexyl group but lacks the pyrrole ring, leading to distinct reactivity and applications.
Indole-2-carboxylic acid: Similar structure with an indole ring instead of a pyrrole ring, exhibiting different biological activities.
Uniqueness
5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of the cyclohexyl group and the pyrrole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
5-cyclohexyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h6-8,12H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJRKTLJUWDXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)
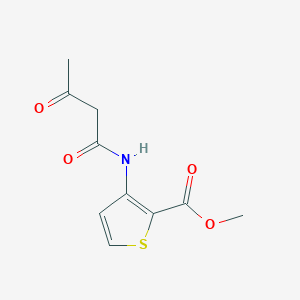
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2485617.png)
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)
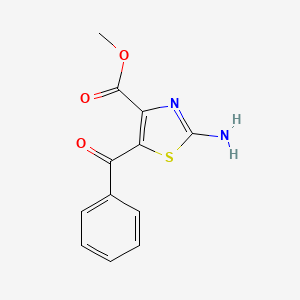
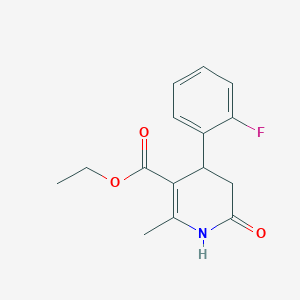
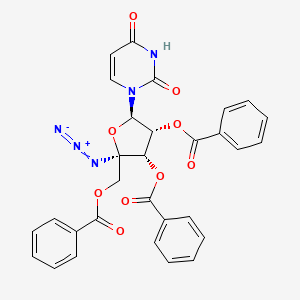
![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)
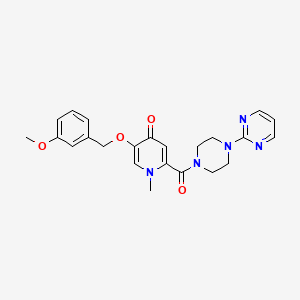

![8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485630.png)
![1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2485632.png)
![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetic acid](/img/structure/B2485633.png)
